molecular formula C15H15FN2O3S B2739367 (E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione CAS No. 312944-92-6

(E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione

Cat. No.: B2739367
CAS No.: 312944-92-6
M. Wt: 322.35
InChI Key: YHIBTCHWQYBBNF-UKTHLTGXSA-N
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Description

(E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorobenzylidene group and a morpholinomethyl group in its structure suggests that it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione typically involves the condensation of 2-fluorobenzaldehyde with 3-(morpholinomethyl)thiazolidine-2,4-dione. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiazolidinedione derivatives are known for their anti-inflammatory, antidiabetic, and anticancer properties, making this compound a candidate for further study in these areas.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its structural features suggest that it could interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione is not well-documented. based on its structure, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorobenzylidene group may enhance its binding affinity to these targets, while the morpholinomethyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione derivative with antidiabetic properties.

    Troglitazone: A thiazolidinedione derivative that was previously used as an antidiabetic agent but was withdrawn due to safety concerns.

Uniqueness

(E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione is unique due to the presence of the fluorobenzylidene and morpholinomethyl groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5E)-5-[(2-fluorophenyl)methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c16-12-4-2-1-3-11(12)9-13-14(19)18(15(20)22-13)10-17-5-7-21-8-6-17/h1-4,9H,5-8,10H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIBTCHWQYBBNF-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=O)C(=CC3=CC=CC=C3F)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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